molecular formula C9H7BrN2S B012055 4-(3-Bromophenyl)-1,3-thiazol-2-amine CAS No. 105512-81-0

4-(3-Bromophenyl)-1,3-thiazol-2-amine

Cat. No. B012055
CAS RN: 105512-81-0
M. Wt: 255.14 g/mol
InChI Key: PDNKBFMOKUBDDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to "4-(3-Bromophenyl)-1,3-thiazol-2-amine" involves multi-step pathways including nucleophilic addition, cyclization, and substitution reactions. For example, the synthesis of alkyl substituted N,4-diphenyl thiazole-2-amine derivatives has been described through a three-step pathway, involving characterization techniques such as NMR, FT-IR, and mass spectral analysis, along with X-ray diffraction studies (Nadaf et al., 2019). Another approach involves the copper-catalyzed transformation of 4-(2-Bromophenyl)-1,2,3-chalcogenodiazoles in the presence of a base and amines to afford 2-aminobenzo[b]chalcogenophenes (Popova et al., 2018).

Scientific Research Applications

  • Drug Discovery : 4-Bromodifluoromethyl thiazoles, which can be prepared using related compounds, are considered promising candidates in drug discovery programs (Colella et al., 2018).

  • Bioactivity Potential : Aminothiazole derivatives like 4-(3-Bromophenyl)-1,3-thiazol-2-amine might exhibit bioactive properties, which are important in pharmaceutical research (Adeel et al., 2017).

  • Antibacterial Activity : Certain thiazol-2-amine derivatives have shown in vitro antibacterial activity against bacteria like Staphylococcus aureus and Chromobacterium violaceum, indicating potential medicinal applications (Uwabagira et al., 2018).

  • Corrosion Inhibition : Thiazole derivatives have been found effective in inhibiting corrosion of metals like iron, suggesting applications in materials science (Kaya et al., 2016).

  • Solvation Studies : Studies on the solvation of similar compounds in various solvents using models like the polarizable continuum model (PCM) have implications for understanding chemical behaviors in different environments (Sathyanarayanamoorthi et al., 2012).

  • Antifungal and Antibacterial Properties : Some thiazole amine derivatives exhibit significant antifungal and antibacterial activities, which is crucial for developing new pharmaceuticals (Narayana et al., 2007).

  • Synthesis of Novel Compounds : The compound can be used in the synthesis of new molecules with biological specifications, contributing to advancements in chemical synthesis and drug development (Safaei‐Ghomi et al., 2012).

  • Antimicrobial Activity : Synthesized thiazole derivatives have shown moderate to high antimicrobial activity against various pathogens, indicating their potential in developing antimicrobial agents (Kubba & Rahim, 2018).

properties

IUPAC Name

4-(3-bromophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNKBFMOKUBDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352335
Record name 4-(3-Bromophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105512-81-0
Record name 4-(3-Bromophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-bromophenyl)-1,3-thiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-(3-Bromophenyl)-1,3-thiazol-2-amine a promising candidate for cholinesterase inhibition?

A1: This compound exhibited the most potent inhibitory activity against butyrylcholinesterase (BuChE) among the tested coumarin-phenylthiazole conjugates, demonstrating an IC₅₀ value of 3.54 μM []. This suggests a potential for further development as a therapeutic agent targeting cholinergic pathways, particularly in conditions where BuChE activity is implicated.

Q2: How does the structure of this compound relate to its activity?

A2: The research indicated that substitutions at the 3-position of the phenylthiazole ring, particularly with a bromine atom, led to enhanced inhibitory activity against BuChE []. This suggests that the presence and position of the bromine atom play a crucial role in the compound's interaction with the enzyme's active site. Further studies exploring the structure-activity relationship could optimize the compound's potency and selectivity for specific cholinesterase isoforms.

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